(4S)-1,3-thiazinane-4-carboxylic acid
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Overview
Description
(4S)-1,3-Thiazinane-4-carboxylic acid is a heterocyclic compound containing a sulfur atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1,3-thiazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an amino acid derivative, followed by cyclization to form the thiazinane ring. The reaction conditions often involve the use of a base such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4S)-1,3-Thiazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or alkylated thiazinane derivatives.
Scientific Research Applications
(4S)-1,3-Thiazinane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4S)-1,3-thiazinane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The sulfur atom in the thiazinane ring can form interactions with metal ions or other biomolecules, influencing its activity.
Comparison with Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring but differ in ring size and structure.
Thiadiazines: These compounds have a similar ring structure but contain an additional nitrogen atom.
Uniqueness: (4S)-1,3-Thiazinane-4-carboxylic acid is unique due to its specific ring size and the presence of both sulfur and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4S)-1,3-thiazinane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHUBWXBZINMO-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCN[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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